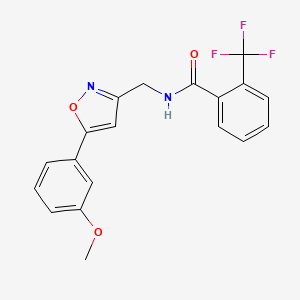![molecular formula C8H7F3O B2388300 [2-(Difluoromethyl)-3-fluorophenyl]methanol CAS No. 1785434-24-3](/img/structure/B2388300.png)
[2-(Difluoromethyl)-3-fluorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Difluoromethyl)-3-fluorophenyl]methanol: is an organic compound that features both difluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a fluorophenyl precursor using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is notable for its operational simplicity and good functional group tolerance .
Industrial Production Methods: Industrial production of [2-(Difluoromethyl)-3-fluorophenyl]methanol may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(Difluoromethyl)-3-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Difluoromethyl)-3-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can enhance the performance of materials used in various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-3-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
- [2-(Trifluoromethyl)-3-fluorophenyl]methanol
- [2-(Difluoromethyl)-4-fluorophenyl]methanol
- [2-(Difluoromethyl)-3-chlorophenyl]methanol
Uniqueness: [2-(Difluoromethyl)-3-fluorophenyl]methanol is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups. This configuration can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Properties
IUPAC Name |
[2-(difluoromethyl)-3-fluorophenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJNULXKBNJCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)



![[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2388236.png)


